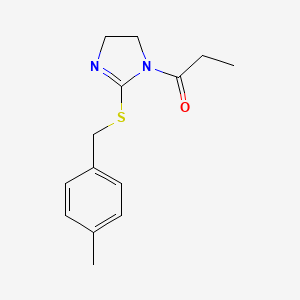

1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Description

1-(2-((4-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a (4-methylbenzyl)thio group at position 2 and a propan-1-one moiety at position 1. While direct data on its synthesis or properties are absent in the provided evidence, analogous imidazole derivatives highlight its structural uniqueness and reactivity .

Properties

IUPAC Name |

1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-3-13(17)16-9-8-15-14(16)18-10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMZHCQMALDWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN=C1SCC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves several steps:

Reaction Conditions: The reactions are usually carried out under mild conditions, with careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one undergoes various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group and imidazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazole derivatives, focusing on substituents, synthetic routes, and physicochemical properties.

Structural Features and Substituent Analysis

Table 1: Key Structural Comparisons

Key Observations :

- The target compound’s (4-methylbenzyl)thio group distinguishes it from simpler thioether derivatives like 2-(methylthio)-1H-imidazol-5(4H)-ones, which have smaller alkylthio substituents .

- Unlike the 1-iso-butyl-4-methoxy derivative , the target lacks alkoxy groups but retains the propanone moiety, which could influence hydrogen bonding and crystallinity.

- The hydrazone derivative shares a substituted imidazole core but replaces the thioether with a hydrazone linker, altering its chelation properties and reactivity.

Key Observations :

- The target compound’s synthesis may mirror 2-(methylthio)-1H-imidazol-5(4H)-ones , where a methylthio group is replaced by a larger nucleophile (e.g., 4-methylbenzylthiol).

- Unlike the hydrazone derivatives , the target’s propanone group suggests a different reactivity profile, avoiding condensation steps.

Physicochemical and Functional Properties

- Lipophilicity : The (4-methylbenzyl)thio group likely increases hydrophobicity compared to smaller thioethers (e.g., methylthio in ), which could enhance bioavailability but reduce aqueous solubility.

- Crystallinity: The propanone moiety may promote intermolecular hydrogen bonding, similar to 1-iso-butyl-4-methoxy derivatives , aiding in crystallization for structural studies.

- Stability : Thioethers are generally less prone to oxidation than thiols, but the aromatic substituent may introduce steric hindrance, affecting reactivity .

Biological Activity

1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one, a derivative of imidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. Imidazole derivatives are known for their potential therapeutic effects, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thioether linkage and an imidazole ring, which are crucial for its biological activity. The general structure can be represented as follows:

This structure allows for interactions with various biomolecules, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites on enzymes or receptors. The thioether group may also participate in redox reactions, enhancing the compound's bioactivity.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that certain imidazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 1–4 μg/mL against resistant bacterial strains .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 13e | Staphylococcus aureus | 1–4 |

| 13e | Escherichia coli | 2–8 |

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. The compound's structural features may enhance its interaction with fungal cell membranes, leading to increased permeability and cell death.

Anticancer Potential

Studies have suggested that imidazole-containing compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of critical pathways involved in cell proliferation and survival .

Study on Antimicrobial Properties

A recent investigation focused on synthesizing various imidazole derivatives and evaluating their antimicrobial activities against common pathogens such as S. aureus and E. coli. The results indicated that many synthesized compounds exhibited moderate to strong antibacterial activity, suggesting the potential for developing new antimicrobial agents based on this scaffold .

Evaluation of Cytotoxicity

In another study assessing cytotoxicity, certain imidazole derivatives were tested against HepG2 liver cancer cells. Notably, compound 13e showed no cytotoxic effects even at high concentrations (100 μM), indicating a favorable safety profile for further development as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.